2,6-Bis(1-methylethoxy)pyridine
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Overview
Description
Mechanism of Action
Target of Action
It is known to be used in the synthesis of ruii complexes , suggesting that it may interact with metal ions or other components in these complexes.
Mode of Action
It is known to be involved in the stabilization of ruii complexes . The compound may interact with its targets through coordination bonds, contributing to the stability of the complexes.
Result of Action
Its role in the synthesis of ruii complexes suggests that it may contribute to the formation and stability of these complexes .
Action Environment
The action of 2,6-Bis(1-methylethoxy)pyridine may be influenced by various environmental factors. For instance, the synthesis of RuII complexes involves non-aqueous solutions , suggesting that the compound’s action may be affected by the solvent used. Additionally, the stability of the resulting complexes may be influenced by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-methylethoxy)pyridine typically involves the reaction of 2,6-dichloropyridine with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(1-methylethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of pyridine derivatives with different functional groups .
Scientific Research Applications
2,6-Bis(1-methylethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound has imidazole groups instead of isopropoxy groups and is used in coordination chemistry.
2,6-Bis(hydroxymethyl)pyridine: This compound has hydroxymethyl groups and is used in the synthesis of metal complexes and biopolymers.
Uniqueness
2,6-Bis(1-methylethoxy)pyridine is unique due to its isopropoxy substituents, which provide distinct steric and electronic properties. These properties can influence the reactivity and stability of the compound and its complexes, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,6-di(propan-2-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)13-10-6-5-7-11(12-10)14-9(3)4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBCXNBIFYFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC=C1)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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